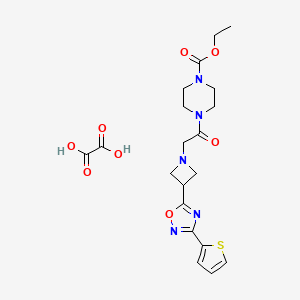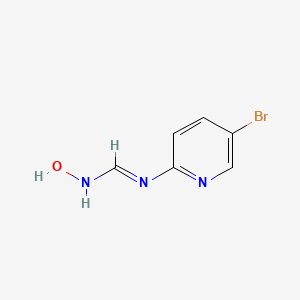
(E)-N-(5-Bromopyridin-2-YL)-N'-hydroxymethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related brominated pyridines and their derivatives often involves selective bromination or coupling reactions. For instance, a method for synthesizing 5-bromo and 5,5'-dibrominated bipyridines through direct bromination or radical decarboxylative bromination has been reported, highlighting the versatility and efficiency of such synthetic approaches (Romero & Ziessel, 1995). Similarly, efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods, have been developed, demonstrating high yields through coupling reactions (Schwab, Fleischer, & Michl, 2002).
Molecular Structure Analysis
Structural and spectral studies of related compounds, such as N-(3-hydroxypyridine-2-yl)salicylideneimine derivatives, reveal distorted trigonal-bipyramidal geometries around metal atoms, as evidenced by X-ray diffraction. These studies also discuss the tautomeric effects of ligands and the impact of bromine substitution on molecular structure (Öztaş, Şahin, Ancın, İde, & Tüzün, 2003).
Chemical Reactions and Properties
The reactivity of brominated pyridines in palladium-catalyzed hydrolysis reactions has been explored, with studies showing good to moderate yields in product formation. Theoretical calculations support experimental findings, providing insight into the metal-catalyzed hydrolysis of imines and illustrating the role of pyridine nitrogen in these reactions (Ahmad et al., 2019).
科学的研究の応用
Antimicrobial Activities
A study by Senbagam, Vanangamudi, and Thirunarayanan (2016) synthesized a series of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds, which included derivatives similar to (E)-N-(5-Bromopyridin-2-YL)-N'-hydroxymethanimidamide. They investigated the antimicrobial activities of these compounds using the Bauer-Kirby method, demonstrating their potential in antimicrobial research (Senbagam, Vanangamudi, & Thirunarayanan, 2016).
Photodynamic Therapy for Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds containing derivatives of this compound. These compounds exhibited high singlet oxygen quantum yield and are promising for Type II photodynamic therapy, an innovative approach in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Mechanistic Insights in Chemical Synthesis
Ahmad et al. (2019) investigated the role of pyridine nitrogen in palladium-catalyzed hydrolysis of imines, using compounds structurally related to this compound. This study offers valuable insights into the mechanisms of imine hydrolysis, which is crucial in organic synthesis and pharmaceutical chemistry (Ahmad et al., 2019).
Synthesis of Diverse Chemical Entities
Štefko et al. (2011) developed a methodology for preparing diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides, involving bromopyridyl intermediates similar to this compound. This process is significant for the synthesis of novel nucleosides, which have applications in medicinal chemistry and drug development (Štefko et al., 2011).
Electrocatalytic Carboxylation in Organic Synthesis
Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine, closely related to this compound. This study is relevant for the development of new methods in organic synthesis, particularly in the transformation of simple molecules into more complex and functionalized structures (Feng et al., 2010).
作用機序
Mode of Action
It is known that the compound contains a pyridyl ring, which is a six-membered aromatic ring with nitrogen, substituted with a bromine atom at position 2. Attached to the pyridyl ring is an amidine group, which consists of a central carbon atom connected to two nitrogens, one with a hydroxyl group (OH) and the other bonded to the pyridyl ring through a double bond (E configuration). These structural features might influence the compound’s interactions with its targets.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(5-bromopyridin-2-yl)-N-hydroxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-1-2-6(8-3-5)9-4-10-11/h1-4,11H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIRVDIKMORUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=CNO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
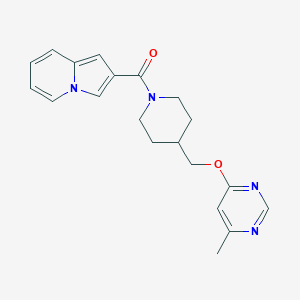
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)
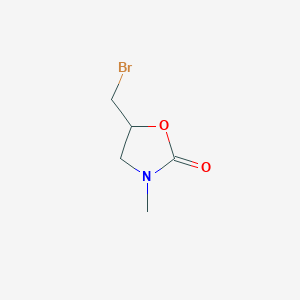
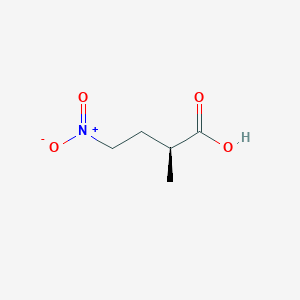
![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)

